1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
CAS No.:
Cat. No.: VC13670274
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N4O |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 1-methyl-4-(pyridin-3-yloxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C13H16N4O/c1-17-13-8-15-5-10(12(13)7-16-17)9-18-11-3-2-4-14-6-11/h2-4,6-7,10,15H,5,8-9H2,1H3 |
| Standard InChI Key | HVJABHRJGBLZBQ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(CNC2)COC3=CN=CC=C3 |
| Canonical SMILES | CN1C2=C(C=N1)C(CNC2)COC3=CN=CC=C3 |
Introduction
Structural Elucidation and Chemical Properties
The molecular formula of this compound is C₁₃H₁₆N₄O, with a molar mass of 244.29 g/mol. Its IUPAC name, 1-methyl-4-(pyridin-3-yloxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine, reflects its core structure:
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A pyrazolo[3,4-c]pyridine system, where a pyrazole ring is fused to a partially saturated pyridine ring (4,5,6,7-tetrahydro).
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A methyl group at the 1-position of the pyrazole ring.
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A (pyridin-3-yloxy)methyl substituent at the 4-position of the tetrahydropyridine ring .
The SMILES notation (CN1C2=C(C=N1)C(CNC2)COC3=CN=CC=C3) and InChIKey (HVJABHRJGBLZBQ-UHFFFAOYSA-N) further clarify its connectivity and stereoelectronic features. The presence of both pyridine and pyrazole rings introduces aromaticity and hydrogen-bonding capabilities, while the tetrahydro component enhances solubility compared to fully aromatic analogs .
Physicochemical and Pharmacological Profile
Physicochemical Properties
The compound’s solubility is enhanced by the tetrahydro ring and ether linkage, making it suitable for formulation in polar solvents . Its stability under acidic/basic conditions remains uncharacterized but can be inferred from similar compounds .
Research Applications and Future Directions
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